Eniluracil-13C,15N2
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Overview
Description
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a compound known for its role as an orally active and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD) . This compound is primarily used in research to study the pharmacokinetics and pharmacodynamics of Eniluracil and its interactions with other drugs, particularly 5-fluorouracil (5-FU) .
Chemical Reactions Analysis
Eniluracil-13C,15N2, like its non-labeled counterpart, undergoes various chemical reactions. The primary reaction of interest is its irreversible inhibition of dihydropyrimidine dehydrogenase (DPD) . This inhibition is crucial for enhancing the therapeutic efficacy of 5-fluorouracil (5-FU) by preventing its rapid degradation in the body . The compound may also participate in other typical organic reactions such as oxidation, reduction, and substitution, depending on the specific experimental conditions and reagents used .
Scientific Research Applications
Eniluracil-13C,15N2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of drug interactions and pharmacokinetics, especially in combination with 5-fluorouracil (5-FU) . Researchers use this compound to investigate the metabolic pathways and mechanisms of action of Eniluracil and its effects on the efficacy and toxicity of 5-FU . Additionally, it is used in isotope labeling studies to trace the distribution and metabolism of Eniluracil in biological systems .
Mechanism of Action
The mechanism of action of Eniluracil-13C,15N2 involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-fluorouracil (5-FU) . By inhibiting DPD, this compound prolongs the half-life of 5-FU, allowing for increased exposure of tumor cells to the drug . This inhibition enhances the therapeutic efficacy of 5-FU and reduces its side effects .
Comparison with Similar Compounds
Eniluracil-13C,15N2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. Similar compounds include other DPD inhibitors such as 5-ethynyluracil and 5-fluorouracil-15N2 . These compounds share similar mechanisms of action but differ in their specific applications and labeling .
Properties
Molecular Formula |
C6H4N2O2 |
---|---|
Molecular Weight |
139.09 g/mol |
IUPAC Name |
5-ethynyl-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
InChI Key |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
Isomeric SMILES |
C#CC1=C[15NH][13C](=O)[15NH]C1=O |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.